4-(Allyloxy)benzo[b]thiophene-6-carboxylicacid
Description
4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an allyloxy group (-OCH₂CH=CH₂) at position 4 and a carboxylic acid (-COOH) at position 6. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the allyloxy group) and acidity (from the carboxylic acid).
Properties
IUPAC Name |
4-prop-2-enoxy-1-benzothiophene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-2-4-15-10-6-8(12(13)14)7-11-9(10)3-5-16-11/h2-3,5-7H,1,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPJVTCMUQQYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C2C=CSC2=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)benzo[b]thiophene-6-carboxylicacid typically involves the reaction of benzo[b]thiophene derivatives with allyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)benzo[b]thiophene-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
4-(Allyloxy)benzo[b]thiophene-6-carboxylicacid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)benzo[b]thiophene-6-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid and related compounds:
*Calculated based on analogous structures.
Functional Group Impact on Properties
- The methyl ester in exhibits hydrolytic stability compared to the carboxylic acid, making it a preferred intermediate in synthetic pathways .
Solubility and Lipophilicity :
Electronic Effects :
- Electron-donating groups (e.g., allyloxy, methoxy) may decrease the acidity of the carboxylic acid at position 6 through resonance effects, while electron-withdrawing groups (e.g., phenyl in ) could enhance acidity .
Biological Activity
4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core with an allyloxy substituent at the 4-position and a carboxylic acid group at the 6-position. This unique structure contributes to its reactivity and biological interactions.
The biological activity of 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid is believed to involve multiple mechanisms:
- Enzyme Interaction : The compound may modulate the activity of various enzymes, influencing metabolic pathways.
- Receptor Binding : It has the potential to interact with specific receptors, which may lead to alterations in cellular signaling pathways.
- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid:
- Apoptosis Induction : In vitro studies have shown that related compounds can significantly reduce cell viability in breast cancer cell lines (e.g., MCF-7), leading to increased early and late apoptosis rates .
- Cell Cycle Arrest : Compounds with similar thiophene scaffolds have been reported to cause cell cycle arrest, further supporting their potential as anticancer agents.
Antioxidant Activity
The presence of the allyloxy group may enhance the antioxidant properties of this compound. Studies on related derivatives have shown moderate antioxidant activity, indicating that 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid may also exhibit similar effects .
Comparative Analysis
To understand the unique properties of 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Methoxy)benzo[b]thiophene-6-carboxylic acid | Methoxy group instead of allyloxy | Lower anticancer activity |
| 4-(Ethoxy)benzo[b]thiophene-6-carboxylic acid | Ethoxy group | Moderate antioxidant properties |
| 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid | Allyloxy group | Enhanced enzyme interaction and apoptosis induction |
Case Studies
- Study on Apoptosis Induction : A study demonstrated that a derivative with a similar structure induced significant apoptosis in MCF-7 cells, with an IC50 value of 23.2 µM. This finding underscores the potential for therapeutic application in breast cancer treatment .
- Antioxidant Screening : In comparative studies, derivatives exhibited antioxidant activities that were slightly lower than standard ascorbic acid, indicating that modifications in structure can influence biological efficacy .
Q & A
(Basic) What are the recommended synthetic routes for 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid typically involves functionalizing the benzo[b]thiophene core. A common approach is nucleophilic aromatic substitution at the 4-position using allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. The carboxylic acid group at the 6-position is often introduced via carboxylation using CO₂ under high pressure or via hydrolysis of a pre-installed nitrile group. Yield optimization requires careful control of temperature (60–100°C) and reaction time (12–24 hours), as prolonged heating may degrade the allyloxy group .
(Basic) Which spectroscopic techniques are optimal for characterizing 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid, and what key spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Look for the allyloxy group’s characteristic triplet (~δ 4.5–5.0 ppm for CH₂-O) and olefinic protons (δ 5.2–5.8 ppm). The benzo[b]thiophene aromatic protons appear as multiplets in δ 7.0–8.5 ppm, with deshielding effects from the electron-withdrawing carboxylic acid group .
- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Prioritize molecular ion peaks (e.g., [M+H]⁺) to verify purity and molecular formula .
(Basic) How can researchers assess the solubility and stability of 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid under varying experimental conditions?
Solubility can be tested in solvents like DMSO (high solubility), methanol (moderate), and water (low, pH-dependent). Stability studies should include:
- pH-dependent degradation : Monitor via HPLC in buffers (pH 1–13) to identify labile regions (e.g., allyloxy group hydrolysis under acidic conditions).
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for benzo[b]thiophene derivatives) .
(Advanced) What strategies resolve contradictory spectral data (e.g., unexpected coupling constants or missing peaks) in allyloxy-substituted benzo[b]thiophene derivatives?
Contradictions often arise from conformational dynamics or solvent effects . Solutions include:
- Variable Temperature (VT) NMR : To freeze rotameric forms of the allyloxy group.
- 2D NMR (COSY, NOESY) : To confirm through-space interactions between allyl protons and aromatic rings.
- Computational Modeling (DFT) : Predict coupling constants and compare with experimental data .
(Advanced) How can researchers address low regioselectivity during electrophilic substitution reactions on the benzo[b]thiophene core?
Regioselectivity challenges arise from competing electron-donating (allyloxy) and electron-withdrawing (carboxylic acid) groups. Mitigation strategies:
- Directing Group Strategies : Temporarily protect the carboxylic acid as an ester to reduce deactivation.
- Computational Screening (DFT) : Calculate Fukui indices to predict reactive sites. Experimental validation via competitive halogenation (e.g., bromine vs. iodine) can identify dominant pathways .
(Advanced) What computational approaches predict the reactivity of 4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid in catalytic systems (e.g., Suzuki coupling)?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Allyloxy groups typically lower LUMO energy, enhancing electrophilicity.
- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd(PPh₃)₄) to optimize ligand geometry and solvent effects .
(Advanced) How should researchers design biological activity studies for this compound, given structural similarities to bioactive benzo[b]thiophene derivatives?
- In Silico Docking : Screen against target enzymes (e.g., cyclooxygenase-2 or kinase domains) using AutoDock Vina. Prioritize conserved binding motifs (e.g., hydrogen bonding with the carboxylic acid group).
- In Vitro Assays : Test enzyme inhibition (IC₅₀) in cell-free systems to isolate direct effects. Use SAR studies to correlate substituent effects (e.g., allyloxy chain length) with activity .
Notes on Methodological Rigor
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries for analogous compounds (e.g., 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid) to identify systematic errors .
- Reproducibility : Document solvent purity, catalyst lot numbers, and humidity levels, as these significantly impact benzo[b]thiophene reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
